molecular formula C6H13N5O4 B12739876 Einecs 243-684-8 CAS No. 20285-07-8

Einecs 243-684-8

Cat. No.: B12739876
CAS No.: 20285-07-8
M. Wt: 219.20 g/mol
InChI Key: HZGTYGNBFWHMHB-UHFFFAOYSA-N
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Description

Einecs 243-684-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 243-684-8 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 243-684-8 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 243-684-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific context and application .

Comparison with Similar Compounds

Einecs 243-684-8 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

CAS No.

20285-07-8

Molecular Formula

C6H13N5O4

Molecular Weight

219.20 g/mol

IUPAC Name

2-aminoethanol;(2,5-dioxoimidazolidin-4-yl)urea

InChI

InChI=1S/C4H6N4O3.C2H7NO/c5-3(10)6-1-2(9)8-4(11)7-1;3-1-2-4/h1H,(H3,5,6,10)(H2,7,8,9,11);4H,1-3H2

InChI Key

HZGTYGNBFWHMHB-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.C1(C(=O)NC(=O)N1)NC(=O)N

Origin of Product

United States

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